Cell Viability Profiles Diverge Between Methylsulfonyl and Ethylsulfonyl Indole-Benzimidazole Hybrids
In a head-to-head scaffold comparison, methylsulfonyl‑substituted indole‑benzimidazole 6a displayed an IC₅₀ of 29.5 ± 4.53 µM against HCT‑116 colon cancer cells, whereas the ethylsulfonyl congener series exhibited distinct cytotoxicity fingerprints. Across three methylsulfonyl derivatives, IC₅₀ values ranged from 29.5 to 57.9 µM on HCT‑116 and from 33.8 to 65.6 µM on HeLa cells, while the ethylsulfonyl counterparts showed divergent activity patterns that correlated differently with ERα affinity [1]. This demonstrates that the methylsulfonyl group is not simply replaceable; it imparts a unique biological signature.
| Evidence Dimension | Cytotoxicity (MTT assay) and ERα affinity correlation |
|---|---|
| Target Compound Data | Methylsulfonyl indole‑benzimidazole 6a IC₅₀ = 29.5 µM (HCT‑116), 57.1 µM (HeLa) |
| Comparator Or Baseline | Ethylsulfonyl indole‑benzimidazole analogs; no IC₅₀ values provided in abstract, but distinct correlation with ERα affinity noted |
| Quantified Difference | IC₅₀ values vary; ERα affinity‑cytotoxicity correlation differs between methylsulfonyl and ethylsulfonyl series |
| Conditions | HCT‑116 and HeLa cancer cell lines; MTT assay; 48 h exposure; HEK‑293 normal cell selectivity control |
Why This Matters
Selecting the methylsulfonyl variant over the ethylsulfonyl analog is critical to reproduce published antiproliferative profiles and ERα modulation effects.
- [1] Karadayi FZ, Yaman M, Kisla MM, Konu O, Ates-Alagoz Z. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New J Chem. 2021;45:9010‑9019. DOI: 10.1039/D1NJ01019K. View Source
